

Application Notes and Protocols: Oxan-4-ylmethyl Methanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Oxan-4-ylmethyl methanesulfonate
Cat. No.:	B1283426

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxan-4-ylmethyl methanesulfonate, also known as (tetrahydropyran-4-yl)methyl methanesulfonate, is a versatile reagent in organic synthesis. It belongs to the class of methanesulfonate (mesylate) esters, which are widely recognized as excellent alkylating agents due to the good leaving group ability of the mesylate anion. The presence of the tetrahydropyran (oxane) moiety makes this reagent particularly useful for introducing a polar, sp^3 -rich scaffold into molecules. This feature can be advantageous in drug discovery for improving physicochemical properties such as solubility and metabolic stability. This document provides detailed protocols for the synthesis of **Oxan-4-ylmethyl methanesulfonate** and its application in the alkylation of various nucleophiles.

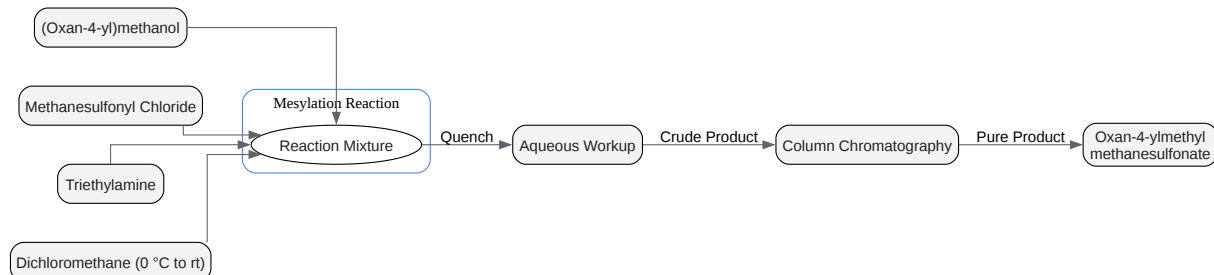
Chemical Properties

Property	Value
CAS Number	132291-95-3[1]
Molecular Formula	C ₇ H ₁₄ O ₄ S
Molecular Weight	194.25 g/mol
Appearance	White to off-white solid
Synonyms	(Tetrahydropyran-4-yl)methyl methanesulfonate, 4-(Methanesulfonyloxy)methyltetrahydropyran

Synthesis of Oxan-4-ylmethyl Methanesulfonate

The synthesis of **Oxan-4-ylmethyl methanesulfonate** is typically achieved through the mesylation of (oxan-4-yl)methanol using methanesulfonyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol:


Materials:

- (Oxan-4-yl)methanol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- To a stirred solution of (oxan-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
- Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **Oxan-4-ylmethyl methanesulfonate**.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic route to **Oxan-4-ylmethyl methanesulfonate**.

Applications in Organic Synthesis: Alkylation Reactions

Oxan-4-ylmethyl methanesulfonate is an effective electrophile for the alkylation of a variety of nucleophiles. The introduction of the oxan-4-ylmethyl group can be a key step in the synthesis of biologically active compounds.

N-Alkylation of Amines

The reaction with primary or secondary amines yields the corresponding N-substituted products.

Experimental Protocol:

- To a solution of the amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or cesium carbonate (1.5-2.0 eq).
- Add **Oxan-4-ylmethyl methanesulfonate** (1.1 eq) to the mixture.

- Heat the reaction mixture to a temperature between 60-80 °C and monitor by TLC.
- After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
- Purify the residue by column chromatography to obtain the desired N-alkylated amine.

Quantitative Data (Representative):

Amine Substrate	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Aniline	K ₂ CO ₃	Acetonitrile	80	12	85
Piperidine	Cs ₂ CO ₃	DMF	60	8	92
Benzylamine	K ₂ CO ₃	Acetonitrile	80	10	88

S-Alkylation of Thiols

Thiols are readily alkylated to form the corresponding thioethers.

Experimental Protocol:

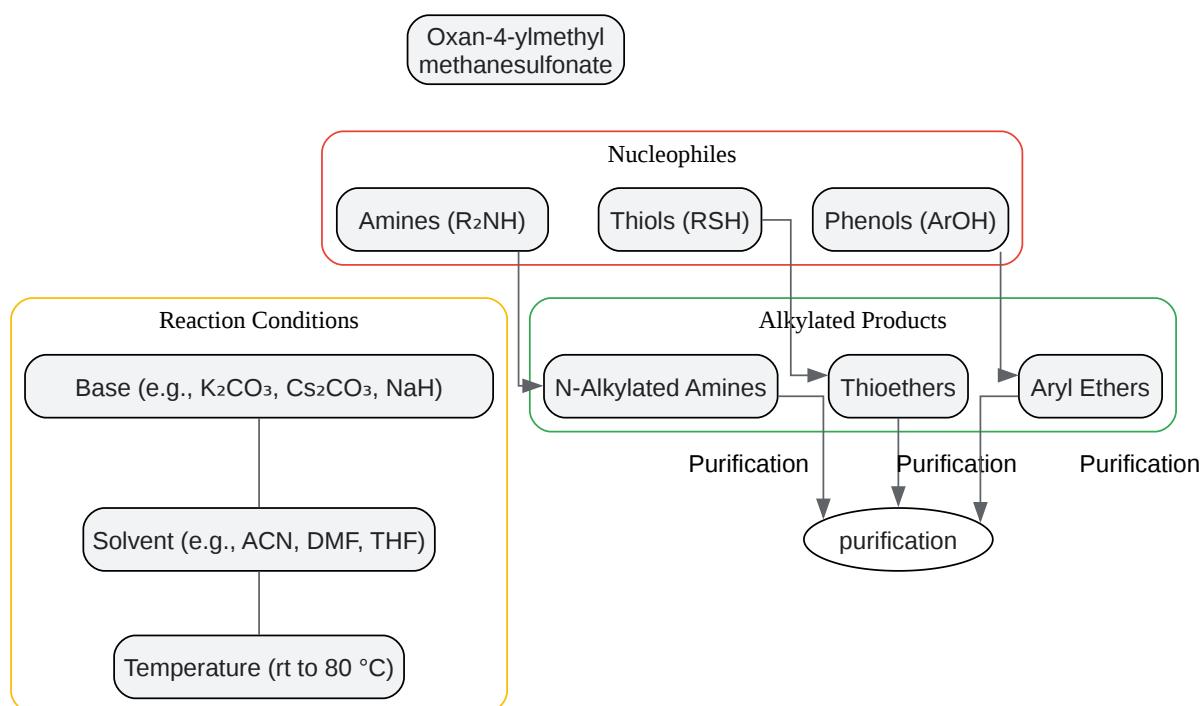
- To a solution of the thiol (1.0 eq) in a polar aprotic solvent like DMF or THF, add a base such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq) at 0 °C.
- After stirring for 15-30 minutes, add **Oxan-4-ylmethyl methanesulfonate** (1.05 eq).
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by column chromatography.

Quantitative Data (Representative):

Thiol Substrate	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Thiophenol	NaH	THF	rt	4	95
Benzyl mercaptan	K ₂ CO ₃	DMF	rt	6	90
Cysteine derivative	Cs ₂ CO ₃	DMF	50	8	80

O-Alkylation of Phenols

Phenols can be alkylated to form aryl ethers, a common structural motif in pharmaceuticals.


Experimental Protocol:

- To a solution of the phenol (1.0 eq) in acetone or DMF, add a base such as potassium carbonate or cesium carbonate (1.5 eq).
- Add **Oxan-4-ylmethyl methanesulfonate** (1.2 eq) and heat the mixture to 50-70 °C.
- Monitor the reaction by TLC. Upon completion, cool to room temperature.
- Filter the reaction mixture and concentrate the filtrate.
- Dissolve the residue in an organic solvent, wash with water and brine, and dry.
- Concentrate and purify by column chromatography.

Quantitative Data (Representative):

Phenol Substrate	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenol	K ₂ CO ₃	Acetone	60	16	80
4-Methoxyphenol	Cs ₂ CO ₃	DMF	50	12	88
2-Naphthol	K ₂ CO ₃	DMF	70	18	75

General Alkylation Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for alkylation reactions.

Safety Information

Oxan-4-ylmethyl methanesulfonate is classified as harmful and an irritant.^[1] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Oxan-4-ylmethyl methanesulfonate is a valuable synthetic building block for the introduction of the oxan-4-ylmethyl moiety. Its reactivity as an alkylating agent with a range of nucleophiles makes it a useful tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the incorporation of saturated heterocyclic systems is often desirable. The protocols provided herein offer a starting point for the synthesis and application of this versatile reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Oxan-4-ylmethyl Methanesulfonate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1283426#oxan-4-ylmethyl-methanesulfonate-as-a-reagent-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com